molecular formula C14H11ClN2O3 B1279967 Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- CAS No. 59187-54-1

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-

Cat. No.: B1279967
CAS No.: 59187-54-1
M. Wt: 290.7 g/mol
InChI Key: KVBASVOCOAFCSY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is a complex organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an amino group and a chlorobenzoyl group attached to the benzoic acid core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known that the compound is a chlorinated derivative of anthranilic acid , which is often involved in the synthesis of tryptophan and its derivatives, including many important bioactive molecules.

Biochemical Pathways

The compound is known to be a metabolite of the pesticide Chlordimeform . It is also used in the preparation of disease-modifying antirheumatic drugs (DMARDs) .

Pharmacokinetics

The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body.

Result of Action

It is used in the preparation of dmards , suggesting it may have anti-inflammatory and immunomodulatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- typically involves multiple steps. One common method starts with the chlorination of 2-amino-3-substituted benzoic acid ester using a sulfonyl chloride solution in an organic solvent. The resulting 2-amino-5-chloro-3-substituted benzoic acid ester undergoes saponification in the presence of an alkali solution, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of less toxic reagents and lower reaction temperatures is emphasized to enhance safety and reduce pollution .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[(2-amino-5-chlorobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-8-5-6-11(16)10(7-8)13(18)17-12-4-2-1-3-9(12)14(19)20/h1-7H,16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBASVOCOAFCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484822
Record name Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59187-54-1
Record name Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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